

4-Benzylxy-1-butanol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Benzylxy-1-butanol**

Cat. No.: **B106360**

[Get Quote](#)

An In-depth Technical Guide to 4-Benzylxy-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzylxy-1-butanol**, a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and common applications, and includes visualizations of key reaction pathways.

Core Properties and Identification

4-Benzylxy-1-butanol, also known as tetramethylene glycol monobenzyl ether, is a valuable building block in the synthesis of more complex molecules.^[1] Its key identifiers and physical properties are summarized below.

Property	Value
CAS Number	4541-14-4
Molecular Weight	180.24 g/mol [1]
Molecular Formula	C ₁₁ H ₁₆ O ₂ [1]
Linear Formula	C ₆ H ₅ CH ₂ O(CH ₂) ₄ OH
Appearance	Colorless to slightly yellow liquid
Boiling Point	216-256 °C
Density	1.025 g/mL at 25 °C
Refractive Index	n _{20/D} 1.513
Flash Point	109 °C (closed cup)
InChI Key	TYROJDFHUXSBHC-UHFFFAOYSA-N
SMILES	OCCCCCCc1ccccc1

Spectroscopic Data

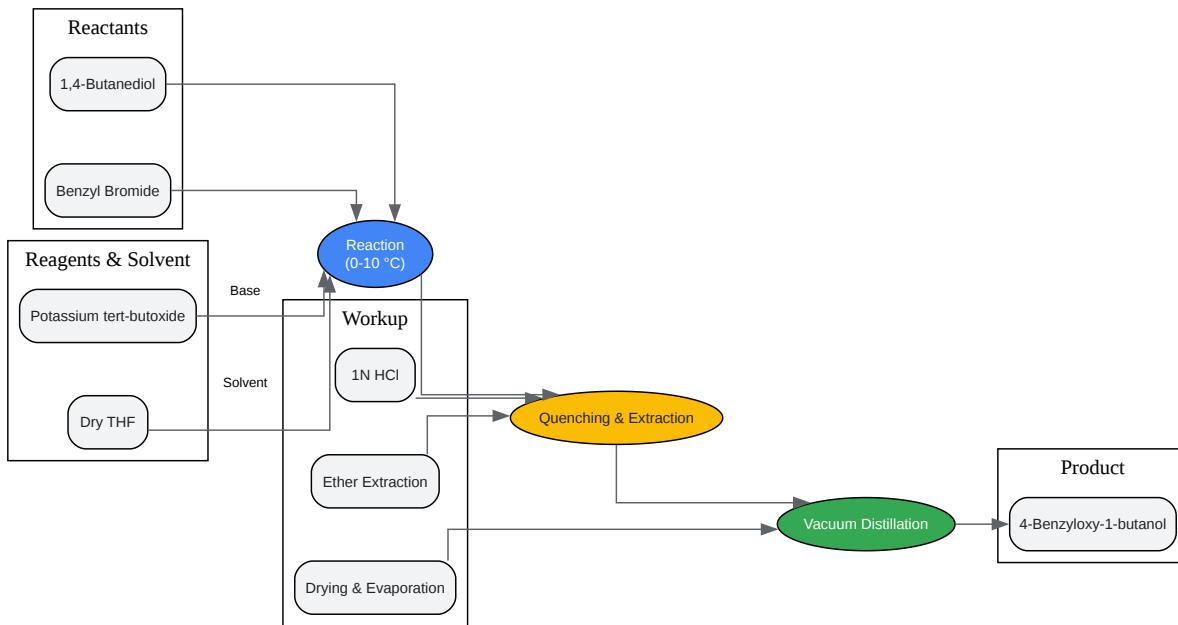
Spectroscopic data is crucial for the identification and characterization of **4-Benzylxy-1-butanol**. Key spectral features are available and referenced for ¹H NMR, ¹³C NMR, and Mass Spectrometry.[\[2\]](#)

Spectroscopic Technique	Key Features
¹ H NMR	Data available, provides information on proton environments. [2]
¹³ C NMR	Data available, provides information on the carbon skeleton. [2]
Mass Spectrometry (GC-MS)	Molecular ion peak and fragmentation patterns confirm the structure. The base peak at m/z 91 corresponds to the benzyl cation.
Infrared (IR) Spectroscopy	Characteristic peaks for O-H (alcohol) and C-O (ether) functional groups are expected.

Synthesis of 4-Benzylxyloxy-1-butanol

A common method for the preparation of **4-Benzylxyloxy-1-butanol** involves the reaction of 1,4-butanediol with benzyl bromide in the presence of a base.

Experimental Protocol: Synthesis


Materials:

- 1,4-butanediol
- Benzyl bromide
- Potassium tert-butoxide
- Dry Tetrahydrofuran (THF)
- 1N Hydrochloric acid (HCl)
- Ether
- Sodium chloride
- Water

- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a 2 L flask, dissolve 1,4-butanediol (45 g, 0.5 mol) and benzyl bromide (85.5 g, 0.5 mol) in dry THF (500 ml).
- Cool the solution to 0°C with vigorous stirring.
- Add potassium-tert-butoxide (56 g, 0.5 mol) in small portions, maintaining the internal temperature below 10°C.
- After the addition is complete, add 1 N HCl (2 L).
- Saturate the mixture with sodium chloride and extract with ether (1.5 L).
- Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield a crude oil.
- Purify the oil by vacuum distillation to obtain pure **4-Benzyl-1-butanol**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Benzyl-1-butanol**.

Applications in Organic Synthesis

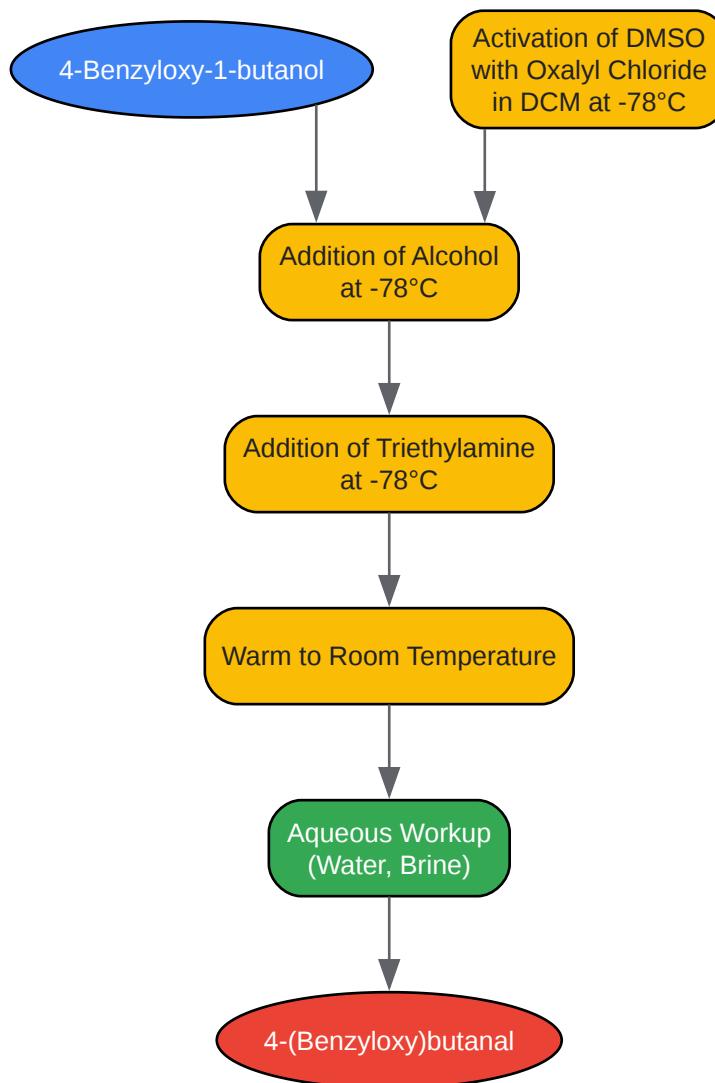
4-Benzyl-1-butanol is a precursor for the synthesis of other important organic molecules. A common application is its oxidation to 4-(benzyl)butanal, which can then be used in olefination reactions.

Swern Oxidation to 4-(Benzyl)butanal

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes.

[3][4]

Experimental Protocol: Swern Oxidation


Materials:

- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (DCM)
- **4-Benzylxy-1-butanol**
- Triethylamine (Et_3N) or Diisopropylethylamine (DIPEA)
- Water
- Brine

Procedure:

- To a cold (-78 °C), stirred solution of oxalyl chloride (1.2 equiv) in DCM, add DMSO (2.4 equiv) dropwise.
- Stir the reaction mixture for 10 minutes at -78 °C.
- Slowly add a solution of **4-Benzylxy-1-butanol** (1.0 equiv) in DCM.
- Maintain the reaction at -78 °C for a further 20 minutes.
- Add triethylamine (5.0 equiv) and continue stirring at -78 °C for 10 minutes.
- Allow the reaction mixture to warm to room temperature.
- Quench the reaction with water.
- Separate the organic layer and wash with water and brine.

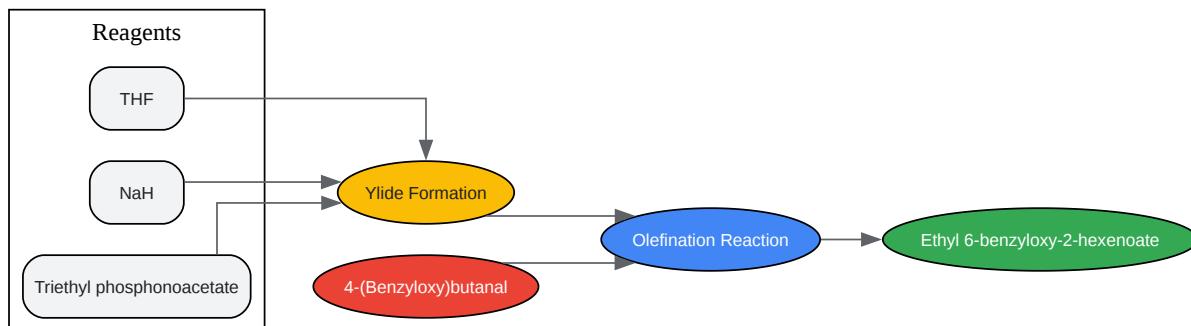
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 4-(benzyloxy)butanal.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Swern oxidation of **4-Benzyl-1-butanol**.

Horner-Wadsworth-Emmons Olefination

The resulting 4-(benzyloxy)butanal can be used in a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β -unsaturated ester, such as ethyl 6-benzyloxy-2-hexenoate. The HWE reaction is known for its high stereoselectivity, typically favoring the (E)-alkene.^[5]


Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

- Triethyl phosphonoacetate
- Sodium hydride (NaH) or other suitable base
- Anhydrous Tetrahydrofuran (THF)
- 4-(benzyloxy)butanal
- Saturated ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine

Procedure:

- To a suspension of sodium hydride (1.1 equiv) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 equiv) dropwise.
- Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
- Cool the resulting solution to 0 °C and add a solution of 4-(benzyloxy)butanal (1.0 equiv) in THF.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction by the slow addition of saturated NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to yield ethyl 6-benzyloxy-2-hexenoate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ucl.ac.uk [ucl.ac.uk]
- 2. 4-Benzyl-1-butanol | C11H16O2 | CID 562212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [4-Benzyl-1-butanol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106360#4-benzyl-1-butanol-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b106360#4-benzyl-1-butanol-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com